![molecular formula C12H24N2O10S2 B13991448 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate CAS No. 14737-63-4](/img/structure/B13991448.png)
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H24N2O10S2 and a molecular weight of 420.4564 g/mol . This compound is known for its unique structure, which includes ethoxycarbonyl and methanesulfonate groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate typically involves the reaction of butane-1,4-diyl dimethanesulfonate with ethoxycarbonylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups into primary amines.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate involves its interaction with specific molecular targets. The ethoxycarbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonate groups may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar compounds to 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate include:
Bis(2-hydroxy-3-ethoxybenzaldehyde) O,O′-(butane-1,4-diyl)dioxime: This compound has a similar butane-1,4-diyl backbone but different functional groups, leading to distinct chemical properties.
Butane-1,4-diyl bis(2-hydroxy-3-ethoxybenzaldehyde): Another compound with a butane-1,4-diyl core, but with hydroxy and ethoxybenzaldehyde groups instead of ethoxycarbonyl and methanesulfonate groups.
Properties
CAS No. |
14737-63-4 |
|---|---|
Molecular Formula |
C12H24N2O10S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2,3-bis(ethoxycarbonylamino)-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O10S2/c1-5-21-11(15)13-9(7-23-25(3,17)18)10(8-24-26(4,19)20)14-12(16)22-6-2/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
CSWRQKKEMDJIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(COS(=O)(=O)C)C(COS(=O)(=O)C)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
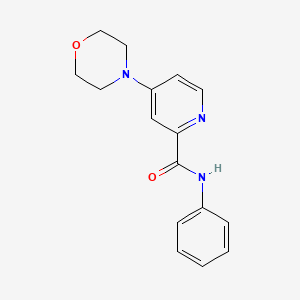
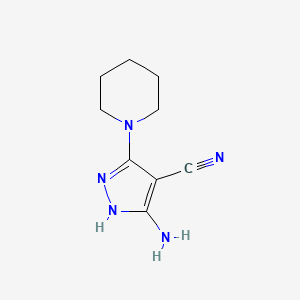

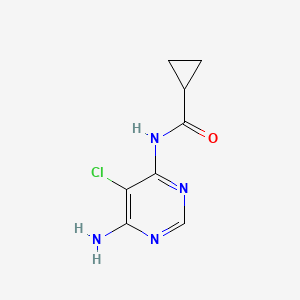
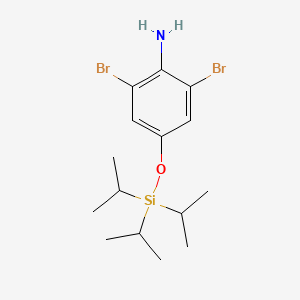
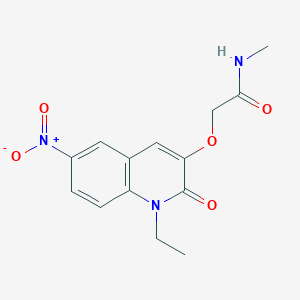
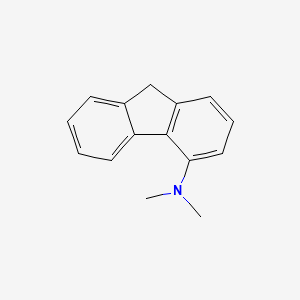
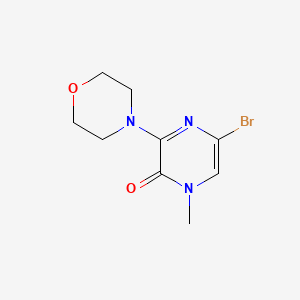


![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
